2-Bromo-3,5-diethoxypyridine
Description
2-Bromo-3,5-diethoxypyridine is a brominated pyridine derivative featuring ethoxy (–OCH₂CH₃) substituents at the 3- and 5-positions and a bromine atom at the 2-position. Pyridine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. Below, we compare its structural and functional attributes with similar bromopyridine derivatives.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.104 |
IUPAC Name |
2-bromo-3,5-diethoxypyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-3-12-7-5-8(13-4-2)9(10)11-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
JKWPISSEPKRUER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(N=C1)Br)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on bromopyridines significantly influence their chemical behavior. Key analogs include:
Analysis :
- Electron Effects: The ethoxy groups in 2-bromo-3,5-diethoxypyridine are electron-donating, contrasting with nitro (–NO₂) or carbonyl (–COCl) groups in analogs like 2-bromo-3:5-dinitrobenzoyl chloride, which are strongly electron-withdrawing . This difference would alter reactivity in aromatic substitution or metal-catalyzed cross-coupling reactions.
Physical Properties
Available data from analogs (Table 2) highlight trends in melting points and stability:
Implications for this compound :
- The ethoxy groups may lower melting points compared to nitro-substituted analogs due to weaker intermolecular forces.
Reactivity of this compound :
- Ethoxy groups may direct metalation or coupling reactions to the 4- or 6-positions. Bromine at the 2-position could participate in nucleophilic substitutions, though steric effects from ethoxy groups might slow kinetics.
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